molecular formula C9H20ClNO B1431890 1-[(Methylamino)methyl]cycloheptan-1-ol hydrochloride CAS No. 1803604-89-8

1-[(Methylamino)methyl]cycloheptan-1-ol hydrochloride

Cat. No.: B1431890
CAS No.: 1803604-89-8
M. Wt: 193.71 g/mol
InChI Key: HBEMDYYKGSIETO-UHFFFAOYSA-N
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Description

1-[(Methylamino)methyl]cycloheptan-1-ol hydrochloride is a chemical compound with the molecular formula C9H20ClNO and a molecular weight of 193.71 g/mol.

Preparation Methods

The synthesis of 1-[(Methylamino)methyl]cycloheptan-1-ol hydrochloride involves several steps. The primary synthetic route includes the reaction of cycloheptanone with formaldehyde and methylamine, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for the reduction step .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-[(Methylamino)methyl]cycloheptan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles like halides or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from -78°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(Methylamino)methyl]cycloheptan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-[(Methylamino)methyl]cycloheptan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. These interactions can result in various biological effects, such as changes in cellular signaling pathways, enzyme inhibition or activation, and alterations in gene expression .

Comparison with Similar Compounds

1-[(Methylamino)methyl]cycloheptan-1-ol hydrochloride can be compared with other similar compounds, such as:

    1-[(Amino)methyl]cycloheptan-1-ol hydrochloride: This compound lacks the methyl group on the amino moiety, which can result in different chemical and biological properties.

    1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride: The cyclohexane ring in this compound, as opposed to the cycloheptane ring, can lead to variations in reactivity and biological activity.

    1-[(Methylamino)methyl]cyclooctan-1-ol hydrochloride: The larger cyclooctane ring can influence the compound’s steric properties and its interactions with molecular targets.

The uniqueness of this compound lies in its specific ring size and the presence of the methylamino group, which together contribute to its distinct chemical and biological characteristics.

Properties

IUPAC Name

1-(methylaminomethyl)cycloheptan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-10-8-9(11)6-4-2-3-5-7-9;/h10-11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEMDYYKGSIETO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CCCCCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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